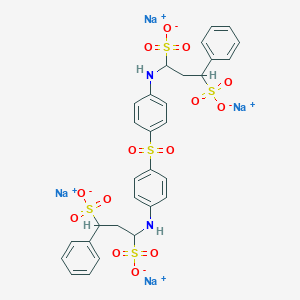
(2-(((1,2,3,6-Tetrahydro-2,6-dioxo-4-pyrimidyl)carbonyl)oxy)ethyl)trimethylammonium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-(((1,2,3,6-Tetrahydro-2,6-dioxo-4-pyrimidyl)carbonyl)oxy)ethyl)trimethylammonium is a compound that has been extensively studied in scientific research due to its unique properties. This compound is commonly referred to as THTDMA and is a quaternary ammonium salt.
作用機序
The mechanism of action of THTDMA is not fully understood. However, it is believed to act as a competitive inhibitor of various enzymes by binding to the active site of the enzyme. THTDMA has also been shown to form stable complexes with proteins, which can be used to study the protein-ligand interactions.
生化学的および生理学的効果
THTDMA has been shown to have various biochemical and physiological effects. It has been found to inhibit the activity of various enzymes, including acetylcholinesterase and carbonic anhydrase. THTDMA has also been shown to bind to proteins, which can lead to changes in the protein's conformation and activity.
実験室実験の利点と制限
THTDMA has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. THTDMA is also a quaternary ammonium salt, which makes it a useful tool for studying protein-ligand interactions. However, THTDMA has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
将来の方向性
There are several future directions for the study of THTDMA. One direction is the development of new synthesis methods that can produce THTDMA in larger quantities and with higher purity. Another direction is the study of THTDMA's potential as a drug candidate for the treatment of various diseases. Further studies are also needed to fully understand the mechanism of action of THTDMA and its potential applications in various fields of research.
Conclusion
In conclusion, THTDMA is a compound that has been extensively studied in scientific research due to its unique properties. It is a quaternary ammonium salt that has been shown to be a useful tool for studying the biochemical and physiological effects of various compounds. THTDMA has several advantages for use in lab experiments, but also has some limitations that need to be addressed. Further studies are needed to fully understand the mechanism of action of THTDMA and its potential applications in various fields of research.
合成法
THTDMA can be synthesized using a variety of methods, including the reaction of 2-oxo-4,5,6,7-tetrahydro-1H-pyrimidine-6-carboxylic acid with trimethylamine. The reaction is carried out in the presence of a suitable solvent and a catalyst. The resulting product is then purified using various techniques such as recrystallization and chromatography.
科学的研究の応用
THTDMA has been extensively studied in scientific research due to its unique properties. It has been found to be a useful tool for studying the biochemical and physiological effects of various compounds. THTDMA is commonly used as a quaternary ammonium salt in various experiments, such as the study of enzyme inhibition and the determination of protein-ligand interactions.
特性
CAS番号 |
16978-42-0 |
|---|---|
製品名 |
(2-(((1,2,3,6-Tetrahydro-2,6-dioxo-4-pyrimidyl)carbonyl)oxy)ethyl)trimethylammonium |
分子式 |
C10H16N3O4+ |
分子量 |
242.25 g/mol |
IUPAC名 |
2-(2,4-dioxo-1H-pyrimidine-6-carbonyl)oxyethyl-trimethylazanium |
InChI |
InChI=1S/C10H15N3O4/c1-13(2,3)4-5-17-9(15)7-6-8(14)12-10(16)11-7/h6H,4-5H2,1-3H3,(H-,11,12,14,16)/p+1 |
InChIキー |
WVKGFOLHMRECQI-UHFFFAOYSA-O |
SMILES |
C[N+](C)(C)CCOC(=O)C1=CC(=O)NC(=O)N1 |
正規SMILES |
C[N+](C)(C)CCOC(=O)C1=CC(=O)NC(=O)N1 |
その他のCAS番号 |
16978-42-0 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




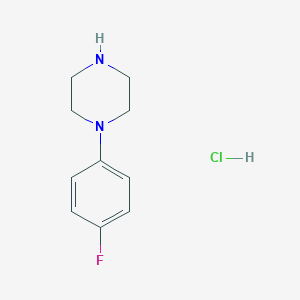
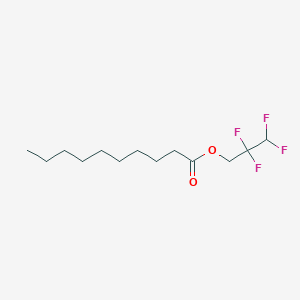
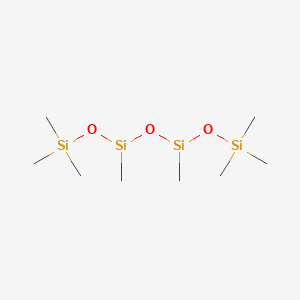
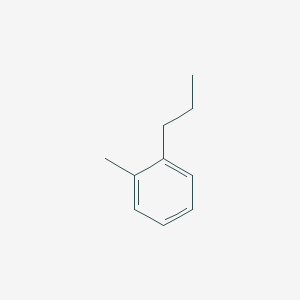

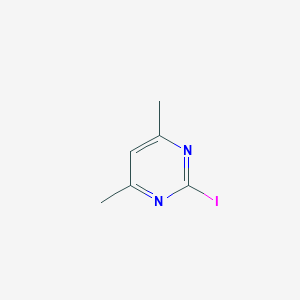
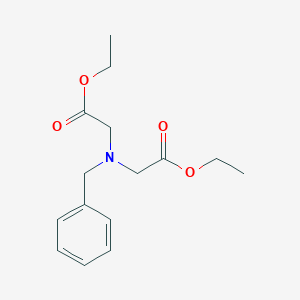
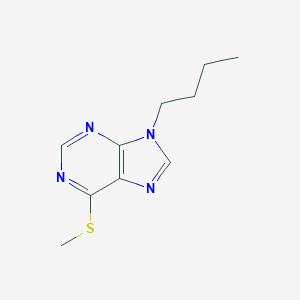
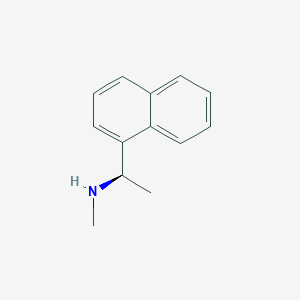
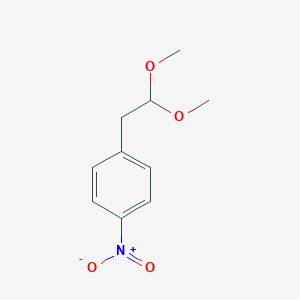
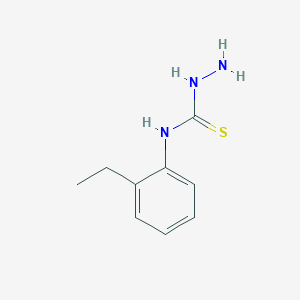
![1,4-Dioxaspiro[4.6]undecane](/img/structure/B92739.png)
